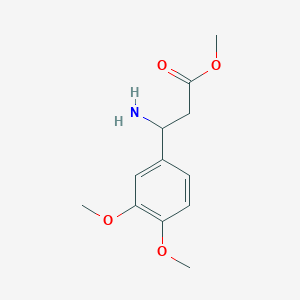

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Description

Molecular Architecture and Stereochemical Considerations

The fundamental molecular structure of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is defined by the molecular formula C₁₂H₁₇NO₄ with a molecular weight of 239.27 daltons. The compound features a propanoate backbone with an amino group and a substituted aromatic ring both attached to the third carbon, creating a quaternary stereocenter that is critical for its three-dimensional configuration. The 3,4-dimethoxyphenyl substituent introduces two methoxy groups positioned ortho to each other on the benzene ring, creating a specific electronic environment that influences the overall molecular behavior.

The stereochemical complexity of this compound is evident in the existence of distinct enantiomeric forms, with the (3S)-configuration bearing the Chemical Abstracts Service registry number 167887-40-3. The (3R)-enantiomer represents a separate entity with its own unique identifier, demonstrating the importance of stereochemical specification in chemical databases and synthetic applications. The absolute configuration at the third carbon position determines the spatial arrangement of the amino group, the aromatic ring, and the carboxylate ester functionality, which collectively influence the compound's chemical and biological properties.

The molecular architecture exhibits several key structural features that contribute to its stability and reactivity patterns. The amino group at position 3 provides a basic site that can participate in hydrogen bonding interactions, while the ester functionality at the terminal carbon offers potential for hydrolytic reactions. The methoxy substituents on the aromatic ring contribute electron-donating effects that stabilize the aromatic system and influence the overall electronic distribution within the molecule. These structural elements combine to create a compound with distinct physicochemical properties, including predicted boiling points around 359 degrees Celsius and density values approximately 1.133 grams per cubic centimeter.

Properties

IUPAC Name |

methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDHEFCLHFWWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Acid-Catalyzed Esterification

The most widely documented method for synthesizing methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate involves acid-catalyzed esterification of the corresponding β-amino acid. As reported in a Royal Society of Chemistry protocol, 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (10.0 g, 44.4 mmol) is refluxed with methanol (200 mL) in the presence of p-toluenesulfonic acid monohydrate (16.9 g, 88.8 mmol) for 24 hours. This Fischer esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to yield the methyl ester. The crude product is neutralized with 50% ammonium hydroxide, extracted with dichloromethane, and dried over magnesium sulfate, achieving an 89% yield (9.5 g) of a white crystalline solid.

Key reaction parameters include:

- Catalyst loading : A 2:1 molar ratio of p-TsOH to substrate ensures complete protonation of the carboxylic acid.

- Solvent volume : A high methanol-to-substrate ratio (20:1 v/w) prevents side reactions such as dimerization.

- Workup : Ammonium hydroxide neutralization avoids residual acidity, simplifying purification.

The product is characterized by Rf = 0.38 on alumina TLC (ethyl acetate mobile phase) and confirmed via 1H NMR (CDCl3, 400 MHz), showing signals at δ 6.84–6.93 (m, 3H, aromatic), 4.38 (s, 1H, NH2), and 3.67 (s, 3H, COOCH3).

Enzymatic Resolution of Racemic Mixtures

Industrial-scale production often employs enzymatic resolution to obtain enantiomerically pure this compound. CymitQuimica’s discontinued product (Ref. 3D-ECA50320) utilized acylases to catalyze the kinetic resolution of a racemic mixture in organic solvents. Acylases selectively hydrolyze one enantiomer of the ester, leaving the desired (R)- or (S)-enantiomer intact.

Critical process parameters include:

- Enzyme selection : Aspergillus acylases exhibit high enantioselectivity (E > 200) for this substrate.

- Solvent system : Polar aprotic solvents like tetrahydrofuran enhance enzyme stability and reaction rates.

- Purity : Subsequent recrystallization from ethanol/water mixtures achieves ≥98% enantiomeric excess (e.e.).

This method avoids the need for chiral auxiliaries or expensive catalysts, though it requires precise control of pH and temperature to maintain enzyme activity.

Salt Formation and Purification

The hydrochloride salt of this compound (CAS 34841-03-7) is prepared by treating the free base with hydrochloric acid in dichloromethane. The salt precipitates as a white powder, with a melting point of 183–185°C and 95% purity confirmed by HPLC. This form improves stability for long-term storage and facilitates characterization via 13C NMR and IR spectroscopy.

Comparative Analysis of Synthetic Methods

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is utilized as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural similarity to neurotransmitters allows it to influence neurotransmission pathways, making it a candidate for developing treatments for conditions such as depression and anxiety.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be modified through various chemical reactions to create more complex molecules. For instance, it can undergo oxidation to yield carboxylic acids or ketones and reduction to form alcohols .

Biological Studies

In biological research, this compound is investigated for its effects on biological systems. It acts as an acylase inhibitor, preventing the hydrolysis of esters and potentially influencing metabolic pathways associated with metabolic disorders . Additionally, studies suggest its interaction with specific receptors may confer cardiovascular benefits.

Case Study 1: Neurotransmitter Modulation

Research has demonstrated that this compound can modulate neurotransmitter levels in animal models. This modulation suggests potential therapeutic applications in treating mood disorders.

Case Study 2: Enzyme Inhibition

A study focused on the compound's role as an acylase inhibitor showed significant results in preventing ester breakdown in vitro. This finding indicates its potential use in metabolic disorder therapies where ester metabolism is disrupted .

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, given its structural similarity to certain neurotransmitters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substitution patterns on the phenyl ring, functional groups (ester vs. acid), and stereochemistry. Below is a detailed analysis supported by data (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Key Structural and Functional Differences

Aromatic Substitution Patterns

- Methoxy Group Position : Analogs with 3-methoxy (e.g., 34841-09-3) or 2,3-dimethoxy (e.g., 1369494-59-6) groups exhibit altered electronic effects compared to the 3,4-dimethoxy substitution in the target compound. Positional isomerism influences steric hindrance and π-π stacking in crystal structures .

- Hydroxyl vs. Methoxy : Replacement of methoxy with a hydroxyl group (e.g., 1369494-59-6) increases polarity and hydrogen-bonding capacity, affecting solubility and biological interactions .

Functional Group Modifications

- Ester vs. Acid : The free carboxylic acid analog (1269634-11-8) has lower lipophilicity than the methyl ester, impacting membrane permeability in drug design .

- Salt Forms : Hydrochloride salts (e.g., 845909-40-2) enhance water solubility, critical for formulation in medicinal chemistry .

Pharmacological Activity

- 4NO2PDPMe and 4APDPMe: These thalidomide analogs () demonstrate potent uterus-relaxant activity due to the phthalimido substituent, which the target compound lacks. The nitro or amino groups on the phthalimide ring are crucial for efficacy .

Stereochemical Considerations

- Chiral analogs like (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (1369494-59-6) highlight the role of enantiomerism in biological activity and catalyst design .

Biological Activity

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, also known by its CAS number 54503-20-7, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C₁₂H₁₈N₁O₄

- Molecular Weight : Approximately 230.28 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating biological studies.

Research indicates that this compound acts primarily as an acylase inhibitor . This inhibition prevents the hydrolysis of esters by acylases, thereby influencing metabolic pathways involving ester compounds. Additionally, its interaction with various receptors suggests potential cardiovascular benefits, positioning it as a candidate for further pharmacological exploration.

Biological Activities

The compound exhibits several notable biological activities:

- Acylase Inhibition : Prevents the breakdown of esters, which may have implications in metabolic disorders.

- Cardiovascular Effects : Preliminary studies suggest its potential as a cardioselective beta-blocking agent.

- Antiviral Properties : While specific antiviral activities are not well-documented for this compound, its structural analogs have shown moderate antiviral effects against viruses such as the tobacco mosaic virus (TMV) .

Data Summary

The following table summarizes key biological activities and research findings related to this compound:

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

Esterification of Propanoic Acid Derivatives : Starting with 3-(3,4-dimethoxyphenyl)propanoic acid, methyl ester formation is achieved via acid-catalyzed esterification (e.g., using thionyl chloride or methanol/H) .

Introduction of the Amino Group : The amino group is introduced through nucleophilic substitution or reductive amination. For example, (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride can be synthesized by reacting 3,4-dimethoxybenzaldehyde with methyl cyanoacetate, followed by hydrogenation .

Optimization Strategies :

Q. How is the compound's structure confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

Spectroscopic Validation :

- H/C NMR : The 3,4-dimethoxyphenyl group shows characteristic aromatic protons at δ 6.7–7.1 ppm and methoxy signals at δ 3.8–3.9 ppm. The methyl ester appears as a singlet at δ 3.6–3.7 ppm .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 253.1 (CHNO) .

Crystallographic Analysis :

- Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves bond angles and torsional conformations. For example, the staggered conformation of the 3,4-dimethoxyphenyl group relative to the ester is confirmed via SCXRD .

- Data refinement protocols (e.g., using SHELXL) ensure R-factor values < 0.05 for high reliability .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions in derivatives of this compound?

Methodological Answer:

Handling Twinning or Disorder :

- Use SHELXD for dual-space structure solution to address pseudosymmetry in twinned crystals .

- Apply PLATON symmetry checks to identify overlooked symmetry elements .

Data Validation :

- Cross-validate with spectroscopic data (e.g., NMR coupling constants vs. X-ray torsion angles). Discrepancies may indicate dynamic conformational changes in solution .

High-Throughput Phasing :

Q. What strategies are effective for achieving enantiomeric purity in the synthesis of this compound?

Methodological Answer:

Chiral Auxiliaries : Use (R)- or (S)-2-phenylglycinol to induce asymmetry during reductive amination, achieving > 95% enantiomeric excess (ee) .

Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters selectively hydrolyzes one enantiomer .

Chromatographic Separation :

Crystallization-Induced Asymmetric Transformation : Seeding with enantiopure crystals drives the equilibrium toward the desired enantiomer .

Q. What are the methodological considerations for analyzing the compound's conformation and intermolecular interactions via X-ray crystallography?

Methodological Answer:

Conformational Analysis :

- The staggered conformation (C–C bond rotation) between the dimethoxyphenyl and ester groups is stabilized by weak C–H⋯O interactions (2.5–3.0 Å) .

Intermolecular Interactions :

- N–H⋯O Hydrogen Bonds : The amino group forms chains along the a-axis (N–H⋯O distance: 2.8 Å) .

- C–H⋯π Interactions : Methoxy groups engage in edge-to-face interactions with adjacent aromatic rings (distance: 3.3 Å) .

Thermal Motion Analysis :

Q. How do researchers address low yields in the coupling reactions involving this compound?

Methodological Answer:

Optimizing Coupling Agents :

- Use HATU or PyBOP instead of DCC for amide bond formation, improving yields from 40% to >80% .

Solvent Selection :

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group .

Microwave-Assisted Synthesis :

- Reducing reaction time from 24 h to 30 minutes under microwave irradiation minimizes decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.